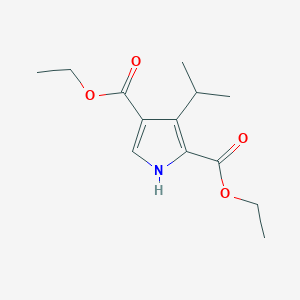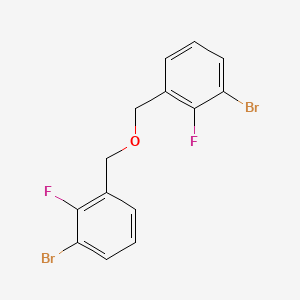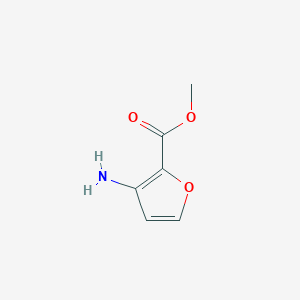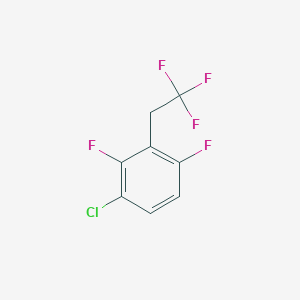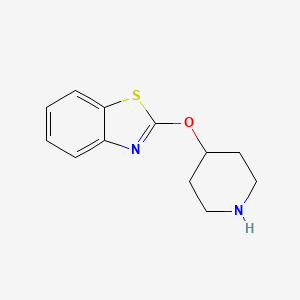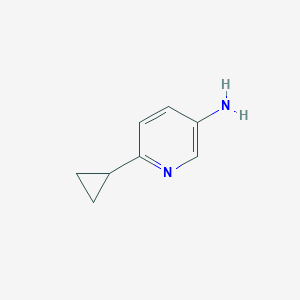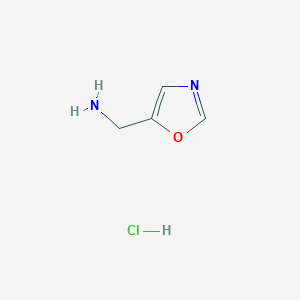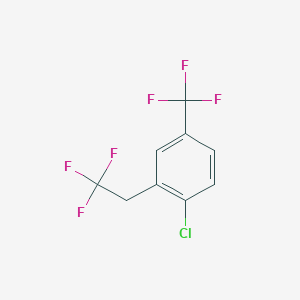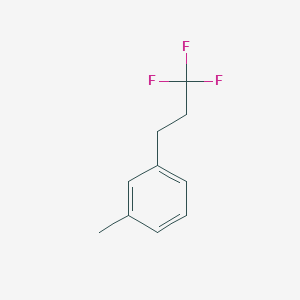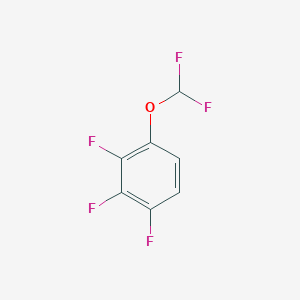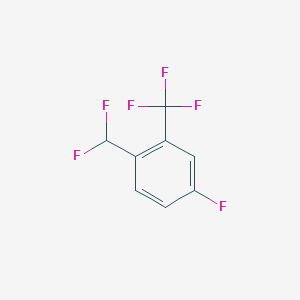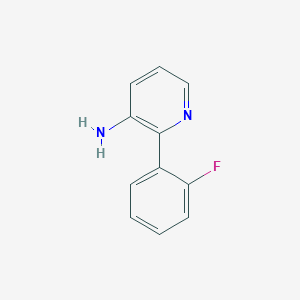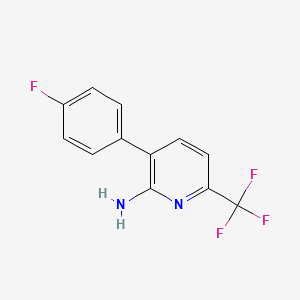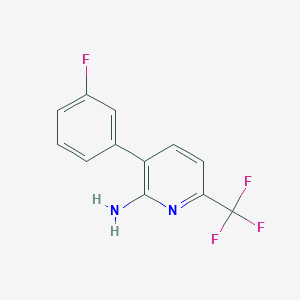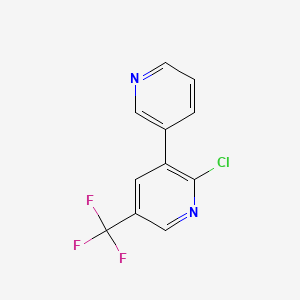
2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
“2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” is a chemical compound that is used as a building block in organic synthesis . It is a valuable compound in the field of chemistry and is used in various chemical reactions .
Synthesis Analysis
The synthesis of “2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process is not well developed and requires a radical approach .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” is complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis
“2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” is involved in various chemical reactions. One such reaction is the formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” include a refractive index of 1.419, a boiling point of 139-141 °C, and a density of 1.275 g/mL at 25 °C . The compound has a molecular weight of 147.10 .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the catalytic protodeboronation of pinacol boronic esters, a process that is not well developed . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Methods and Procedures : The specific methods and procedures are not detailed in the source, but it involves the use of a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results and Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Inhibitors of Hedgehog Signaling
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” is used in the development of pyridyl inhibitors of hedgehog signaling . These inhibitors are useful as therapeutic agents for treating malignancies .
- Methods and Procedures : The specific methods and procedures are not detailed in the source, but it involves the synthesis of compounds with the general formula I .
- Results and Outcomes : The invention provides novel inhibitors of hedgehog signaling that are useful as therapeutic agents for treating malignancies .
Safety And Hazards
“2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” is classified as a flammable liquid and can cause eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-pyridin-3-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-9(7-2-1-3-16-5-7)4-8(6-17-10)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDXKDKEIWQILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



